molecular formula C19H16N2O B2454015 2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 637754-37-1

2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2454015
CAS No.: 637754-37-1
M. Wt: 288.35
InChI Key: CQXHUCXGWOENJG-UHFFFAOYSA-N
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Description

2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a furan ring, a benzodiazole core, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common method involves the condensation of 2-furylamine with 4-methylbenzyl chloride in the presence of a base, followed by cyclization to form the benzodiazole ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazoles.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring of the benzodiazole core.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Dihydrobenzodiazoles.

    Substitution: Halogenated benzodiazole derivatives.

Scientific Research Applications

2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: Shares the furan ring but lacks the benzodiazole core.

    Benzothiophene: Similar structure but contains a sulfur atom instead of an oxygen atom in the furan ring.

    Indole: Contains a benzene ring fused to a pyrrole ring, similar in structure but different in chemical properties.

Uniqueness

2-(furan-2-yl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to its combination of a furan ring, a benzodiazole core, and a 4-methylphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(furan-2-yl)-1-[(4-methylphenyl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c1-14-8-10-15(11-9-14)13-21-17-6-3-2-5-16(17)20-19(21)18-7-4-12-22-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXHUCXGWOENJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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